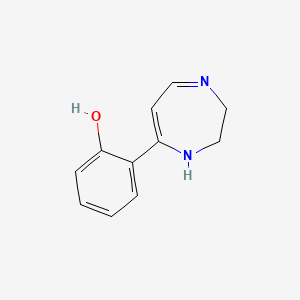
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol: is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol typically involves the cyclization of aminobenzophenones. One common method includes the use of a continuous flow platform, which allows for the efficient synthesis of benzodiazepines from aminobenzophenones . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and ethanol, with reagents like ammonium acetate and bromoacetyl chloride .
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often employs scalable methods that ensure high yield and purity. Continuous flow chemistry is a preferred method due to its efficiency and ability to produce large quantities of the compound .
化学反応の分析
Types of Reactions
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties .
類似化合物との比較
Similar Compounds
Some compounds similar to o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol include:
特性
CAS番号 |
90380-31-7 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-1,4-diazepin-7-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-4-2-1-3-9(11)10-5-6-12-7-8-13-10/h1-6,13-14H,7-8H2 |
InChIキー |
VDIPTSPWIGWTGG-UHFFFAOYSA-N |
正規SMILES |
C1CN=CC=C(N1)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















